molecular formula C9H13N3O2 B1488146 2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one CAS No. 1443288-70-7

2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one

Katalognummer: B1488146
CAS-Nummer: 1443288-70-7
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: YVCUAJQXNIJTPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one is a high-purity chemical building block offered with a documented purity of 98% . It has the CAS Number 1443288-70-7 and a molecular weight of 195.22, with the molecular formula C₉H₁₃N₃O₂ . The compound features a fused pyrano[4,3-c]pyridazinone core, a scaffold recognized in medicinal chemistry research. For instance, pyridazinone derivatives have been extensively investigated for their vasorelaxant properties, demonstrating potent activity as potential antihypertensive agents by enhancing eNOS mRNA expression and increasing nitric oxide levels . Furthermore, structurally related pyrano[2,3-c]pyridazine analogues have been synthesized and evaluated for their antimicrobial activities, showing efficacy against various bacterial and fungal strains . Researchers value this compound for its potential in constructing more complex molecules, as indicated by its two rotatable bonds and the presence of hydrogen bond acceptors (5) and donors (1) . It is supplied for laboratory research applications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Proper handling procedures should be followed. For long-term stability, it is recommended to be stored sealed in a dry environment at 2-8°C .

Eigenschaften

IUPAC Name

2-(2-aminoethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-2-3-12-9(13)5-7-6-14-4-1-8(7)11-12/h5H,1-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCUAJQXNIJTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=O)N(N=C21)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response. Additionally, this compound can interact with calcium channels, affecting calcium ion influx and thus modulating cellular activities. These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory and cardiovascular diseases.

Cellular Effects

The effects of 2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the NF-κB signaling pathway, which plays a pivotal role in regulating immune response and inflammation. Furthermore, this compound can alter gene expression profiles, leading to changes in the production of cytokines and other signaling molecules. Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, thereby affecting energy production and cellular growth.

Molecular Mechanism

At the molecular level, 2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their function. For instance, its inhibition of cyclooxygenase enzymes is achieved through direct binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins. Additionally, this compound can act as an allosteric modulator, changing the conformation of target proteins and thereby influencing their activity. These molecular interactions underpin the compound’s diverse pharmacological effects.

Dosage Effects in Animal Models

In animal models, the effects of 2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one vary with dosage. At low doses, it exhibits potent anti-inflammatory and analgesic effects without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings underscore the importance of dose optimization in therapeutic applications to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, influencing metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis.

Biologische Aktivität

The compound 2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one
  • Molecular Formula : C₁₁H₁₄N₄O
  • Molecular Weight : 218.26 g/mol

Biological Activities

Research indicates that compounds similar to 2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one exhibit a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that pyridazine derivatives possess significant antimicrobial properties. For instance, pyridazine-based compounds have been reported to inhibit bacterial growth and exhibit antifungal activities against various pathogens .
  • Antioxidant Properties : The antioxidant capacity of this compound may be attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This is particularly relevant in the context of diseases characterized by oxidative damage .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory conditions .
  • Anticancer Potential : Preliminary studies indicate that pyridazine derivatives may exhibit cytotoxic effects against cancer cell lines. The exact mechanisms are still under investigation but may involve the modulation of signaling pathways involved in cell proliferation and apoptosis .

The biological activities of 2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class may act as inhibitors of specific enzymes involved in disease processes. For example, some pyridazine derivatives inhibit protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling pathways .
  • Receptor Interaction : The compound may interact with various receptors involved in inflammation and cancer progression. This interaction can modulate downstream signaling pathways that affect cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antimicrobial Activity : A series of pyridazine derivatives were synthesized and evaluated for their antimicrobial properties against common pathogens. Results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antioxidant Assessment : In vitro assays demonstrated that pyridazine derivatives could significantly reduce oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS). This suggests a protective effect against oxidative damage .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
AntioxidantScavenges free radicals
Anti-inflammatoryReduces pro-inflammatory cytokines
AnticancerInduces cytotoxic effects on cancer cells

Vergleich Mit ähnlichen Verbindungen

Pyrano[4,3-d]pyrimidinones

  • 2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one (CAS 1566-42-3): Substituent: Methyl group at position 2. Core: Pyrimidinone fused with pyran (position [4,3-d]). Molecular Formula: C₈H₁₀N₂O₂.
  • 2-(Aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride (CAS 2094713-98-9): Substituent: Aminomethyl group at position 2. Core: Pyrimidinone fused with pyran ([4,3-d]). Molecular Formula: C₈H₁₂ClN₃O₂. Key Difference: Hydrochloride salt form enhances solubility; aminomethyl group provides a shorter amine side chain compared to the target compound’s aminoethyl .

Pyrido[4,3-c]pyridazinone Derivatives

  • 2-Methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride (CID 63253327): Substituent: Methyl group at position 2. Core: Pyridazinone fused with pyridine ([4,3-c]).
  • 2-Ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one (CAS 1384510-56-8): Substituent: Ethyl group at position 2. Core: Pyridazinone fused with pyridine ([4,3-c]). Molecular Formula: C₉H₁₃N₃O. Key Difference: Ethyl group increases steric bulk, which may affect binding pocket interactions in biological targets .

Pyrano[4,3-b]pyridin-7-ones

  • PP1a-g Series (e.g., PP1c: 8,8-dimethyl derivative): Substituents: Varied substituents (methyl, isopropyl, benzyl) at position 6. Core: Pyran fused with pyridinone ([4,3-b]). Synthesis: Catalyzed by PTSA·H₂O, yielding 20–99% depending on substituents. Key Difference: Different ring fusion ([4,3-b] vs. [4,3-c]) alters ring strain and substituent orientation .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituent Molecular Formula Molecular Weight Solubility Features Source
2-(2-Aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one Pyrano[4,3-c]pyridazinone 2-Aminoethyl C₉H₁₃N₃O₂ 207.22 g/mol High (amine polarity)
2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one Pyrano[4,3-d]pyrimidinone 2-Methyl C₈H₁₀N₂O₂ 166.18 g/mol Moderate (alkyl substituent)
2-(Aminomethyl)-pyrano[4,3-d]pyrimidin-4-one hydrochloride Pyrano[4,3-d]pyrimidinone 2-Aminomethyl C₈H₁₂ClN₃O₂ 217.65 g/mol High (hydrochloride salt)
2-Methyl-pyrido[4,3-c]pyridazin-3-one hydrochloride Pyrido[4,3-c]pyridazinone 2-Methyl C₈H₁₁N₃O·HCl 201.65 g/mol Moderate
2-Ethyl-pyrido[4,3-c]pyridazin-3-one Pyrido[4,3-c]pyridazinone 2-Ethyl C₉H₁₃N₃O 179.22 g/mol Low (alkyl chain)

Implications for Drug Design

  • Aminoethyl vs. Alkyl Substituents: The aminoethyl group in the target compound offers enhanced solubility and hydrogen-bonding capacity compared to methyl/ethyl analogs, making it advantageous for targeting polar binding sites .
  • Core Heterocycle Effects: Pyridazinones (two adjacent nitrogen atoms) exhibit distinct electronic properties compared to pyrimidinones (two non-adjacent nitrogens), influencing interactions with enzymes or receptors .

Vorbereitungsmethoden

General Synthetic Strategy and Key Precursors

The synthesis of this compound typically involves:

  • Formation of the pyrano[4,3-c]pyridazin-3-one bicyclic system through cyclization reactions involving hydroxy-pyridone or pyrone derivatives.
  • Introduction of the 2-aminoethyl side chain via nucleophilic substitution or Michael addition steps.
  • Use of substituted malononitriles or cyanoacetates as Michael acceptors to facilitate ring closure and amino group installation.

Preparation via Michael Addition and Intramolecular Cyclization

A well-documented method for preparing related 2-amino-substituted pyrano-fused heterocycles involves the reaction of 4-hydroxy-6-methyl-2-pyridone derivatives with arylmethylene malononitriles or arylmethylene cyanoacetates. This approach can be adapted for the target compound by selecting appropriate substrates.

Procedure Highlights:

  • React 4-hydroxy-2(1H)-pyridone derivatives with α,β-unsaturated nitriles in methanol.
  • Use piperidine as a catalytic base.
  • Reflux the mixture for 1 to 6 hours.
  • The reaction proceeds via a Michael addition of the pyridone C-3 position to the β-position of the unsaturated nitrile, followed by intramolecular nucleophilic attack of the hydroxy group on the cyano group, forming the bicyclic system.
  • The products crystallize upon cooling and are isolated by filtration, washing, and drying.

Yields and Purity:

  • Yields range from 56% to 95%, depending on substrate variation.
  • The products are typically stable and can be purified by recrystallization.
  • Purity is confirmed by thin-layer chromatography (TLC) and spectral analysis.
Step Reagents Conditions Time (h) Yield (%) Notes
1 4-hydroxy-2(1H)-pyridone (1 mmol) + α,β-unsaturated nitrile (1 mmol) Reflux in MeOH, piperidine catalyst 1-6 56-95 One-pot Michael addition and cyclization
2 Cooling and crystallization Room temperature - - Product isolation by filtration

This method offers a straightforward, one-pot synthesis of the bicyclic core with good yields and operational simplicity.

Copper-Catalyzed Coupling with 2H-Pyridazin-3-one

Another approach involves the coupling of 2H-pyridazin-3-one with aminoethyl-substituted intermediates using copper catalysts under nitrogen atmosphere:

Key Features:

  • Use of copper catalysts such as copper(I) chloride, copper(I) bromide, or copper(0) powder.
  • Solvents include polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidinone, or pyridine derivatives.
  • The reaction is conducted under nitrogen at elevated temperatures (100–160 °C) for 10 to 48 hours.
  • After reaction completion, the mixture is worked up by washing with brine and drying to isolate the product.

This method is suitable for introducing the aminoethyl group onto the pyridazinone ring, enabling the synthesis of 2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one derivatives with high selectivity.

Parameter Details
Catalyst Copper(I) chloride (preferred)
Solvent Dimethylformamide (DMF)
Atmosphere Nitrogen
Temperature 100–160 °C
Reaction Time 10–48 hours
Workup Brine wash, drying, concentration

This copper-catalyzed method provides a commercially scalable and safe route for the preparation of aminoethyl-substituted pyridazinones.

Microwave-Assisted Synthesis for Related Pyridazinone Derivatives

Microwave irradiation has been applied successfully for rapid synthesis of heterocyclic compounds related to pyridazinones:

  • Microwave irradiation enables short reaction times (2–10 minutes).
  • High yields (80–98%) are achieved.
  • Typical solvents include ethanol or acetonitrile.
  • The method is particularly effective for cyclization steps and thiourea derivative formation, which can be precursors to pyridazinone systems.
Compound No. Reaction Time (min) Yield (%)
3 2 80
4 3 96
5a 2 98
5b 5 96
5c 7 86
6a 6 95
6b 9 85
6c 10 89

Microwave-assisted synthesis offers a rapid and efficient alternative for preparing intermediates or analogues of the target compound, potentially adaptable for 2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range Reaction Time
Michael addition & cyclization 4-hydroxy-2(1H)-pyridone + α,β-unsaturated nitrile, piperidine, MeOH reflux One-pot, straightforward, good yields 56–95% 1–6 hours
Copper-catalyzed coupling 2H-pyridazin-3-one + aminoethyl intermediate, Cu(I)Cl, DMF, N2 atmosphere, 100–160 °C Scalable, selective, safe Not specified 10–48 hours
Microwave-assisted synthesis Thiourea derivatives, ethanol or acetonitrile, microwave irradiation Rapid, high yield, energy efficient 80–98% 2–10 minutes

Q & A

Basic: What are the common synthetic routes for preparing 2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one and its analogs?

Methodological Answer:
The synthesis typically involves cyclization reactions of substituted pyridines or pyridazinones. For example, describes a multi-step approach using:

Selenylation : Reaction of pyridine derivatives with phenylselenyl reagents (e.g., compound 18 in ).

Cyclization : Use of acid catalysts like p-toluenesulfonic acid (PTSA·H₂O) in toluene to form the pyrano-pyridinone core (General Procedure B in ).

Functionalization : Bromination with N-bromosuccinimide (NBS) in dichloromethane (DCM) to introduce halogen substituents ( ).
Key factors include solvent choice (toluene or DCM), catalyst loading (2.5 eq. PTSA·H₂O), and reaction time (20 hours for cyclization). Yields vary widely (20–99%) depending on substituents .

Advanced: How can reaction conditions be optimized to improve yields of pyrano-pyridazinone derivatives with bulky substituents?

Methodological Answer:
shows that steric hindrance from substituents (e.g., 8-benzyl or 8-propargyl groups) reduces yields (55–66% vs. 99% for 8,8-dimethyl). To optimize:

  • Catalyst Screening : Replace PTSA with milder acids (e.g., camphorsulfonic acid) to reduce side reactions.
  • Solvent Polarity : Use mixed solvents (e.g., toluene:THF) to enhance solubility of bulky intermediates.
  • Temperature Control : Gradual heating (e.g., 50°C for cyclization) improves regioselectivity.
    Post-reaction purification via silica gel chromatography (e.g., cyclohexane/EtOAc 5:5) is critical for isolating pure products .

Basic: What spectroscopic techniques are essential for characterizing pyrano-pyridazinone derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify ring systems and substituents. For example, reports δ 67.7 ppm (C6) and δ 53.9 ppm (C8) for 8-substituted derivatives.
  • HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., m/z 303.9969 [M+H]+ for brominated analogs).
  • IR Spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹) and amine groups (~3300 cm⁻¹) .

Advanced: How can contradictory spectral data (e.g., unexpected downfield shifts in NMR) be resolved for this compound class?

Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR : Identify tautomeric equilibria (e.g., keto-enol forms) by observing signal splitting at low temperatures.
  • Deuteration Studies : Exchange labile protons (e.g., NH or OH) with D₂O to simplify spectra.
  • Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to assign ambiguous signals (see for DFT protocols) .

Advanced: What computational methods are used to predict the reactivity of pyrano-pyridazinone derivatives in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Optimize transition-state geometries (e.g., using Gaussian 09) to evaluate activation energies for substitutions.
  • NBO Analysis : Identify electron-deficient sites (e.g., C8 in ) prone to nucleophilic attack.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity (e.g., bromination at C8 vs. C5). demonstrates such methods for pyridazine analogs .

Basic: What are the key challenges in synthesizing 2-aminoethyl-substituted pyrano-pyridazinones?

Methodological Answer:
The 2-aminoethyl group introduces steric and electronic challenges:

  • Amine Protection : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during cyclization.
  • Reductive Amination : Post-cyclization coupling of aldehydes with ethylenediamine (e.g., NaBH₃CN in MeOH) can introduce the aminoethyl moiety.
  • Purification : Ion-exchange chromatography may be required to isolate polar amine-containing products .

Advanced: How do substituents at the pyridazinone ring influence biological activity?

Methodological Answer:
highlights SAR for pyridazinone derivatives:

  • Electron-Withdrawing Groups : Halogens (e.g., Br at C8 in PP1m) enhance electrophilicity, potentially improving binding to biological targets.
  • Hydrophobic Substituents : Aryl groups (e.g., 8-benzyl in PP1f) increase lipophilicity, aiding membrane permeation.
  • Aminoethyl Side Chain : The basic amine may interact with charged residues in enzymes (e.g., antiplatelet targets in ). Validate via in vitro assays (e.g., platelet aggregation inhibition) .

Basic: What purification techniques are recommended for isolating pyrano-pyridazinone derivatives?

Methodological Answer:

  • Silica Gel Chromatography : Use gradients of cyclohexane/EtOAc (e.g., 7:3 to 5:5) for non-polar analogs.
  • Recrystallization : Polar derivatives (e.g., hydroxylated compounds) are recrystallized from EtOH:H₂O mixtures.
  • HPLC : For chiral or zwitterionic analogs, reverse-phase C18 columns with acetonitrile/water buffers achieve high purity .

Advanced: How can X-ray crystallography resolve ambiguities in the fused-ring conformation of this compound?

Methodological Answer:

  • Crystal Growth : Slow evaporation of saturated DCM:hexane solutions yields diffraction-quality crystals.
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) to resolve heavy atoms (e.g., Br in PP1m).
  • Conformational Analysis : Compare bond lengths and angles (e.g., C4-C5 vs. C7-C8) to distinguish boat vs. chair conformations in the pyran ring .

Advanced: What strategies mitigate decomposition of pyrano-pyridazinones under acidic or basic conditions?

Methodological Answer:

  • pH Stabilization : Buffered reactions (pH 6–8) prevent hydrolysis of the lactone ring.
  • Protecting Groups : Acetylate the aminoethyl group (e.g., with Ac₂O) to reduce basicity.
  • Low-Temperature Storage : Store compounds at –20°C under argon to avoid oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.